3,4-Dihydroxy-5-nitrobenzonitrile

Vue d'ensemble

Description

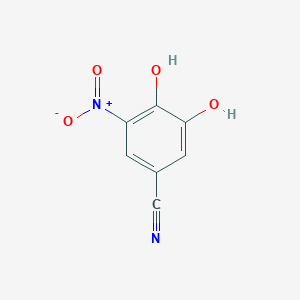

3,4-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrile group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3,4-dihydroxybenzonitrile. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile using hydrobromic acid. This process requires refluxing the starting material in concentrated hydrobromic acid, which leads to the removal of the methoxy group and the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Ethers and esters

Applications De Recherche Scientifique

3,4-Dihydroxy-5-nitrobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hyperuricemia and gout.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, the compound can reduce uric acid levels, making it a potential therapeutic agent for gout and hyperuricemia .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dihydroxybenzonitrile

- 4-Hydroxy-3-methoxybenzonitrile

- 4-Nitrocatechol

- 2-Hydroxybenzonitrile

Uniqueness

3,4-Dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other similar compounds, making it a valuable compound for therapeutic research .

Activité Biologique

3,4-Dihydroxy-5-nitrobenzonitrile (DHNB) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of hyperuricemia and gout. This article delves into the biological activities associated with DHNB, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of xanthine oxidase (XO) , an enzyme critical in the production of uric acid from purines. By inhibiting XO, DHNB can effectively lower uric acid levels in the body, which is beneficial for treating conditions like gout and hyperuricemia.

Key Findings:

- Enzyme Inhibition : Research indicates that DHNB interacts with specific binding sites on XO, leading to decreased enzyme activity. This interaction is believed to contribute to its antioxidant properties by reducing reactive oxygen species (ROS) levels.

- Antioxidant Activity : The compound exhibits significant antioxidant effects, which may further enhance its therapeutic profile by mitigating oxidative stress associated with various diseases.

Research Findings

Recent studies have highlighted the biological activities and therapeutic potential of DHNB through various experimental approaches.

In Vitro Studies

- Xanthine Oxidase Inhibition : In a study evaluating the inhibitory effects of DHNB on XO activity, it was found to have an IC50 value comparable to that of allopurinol, a standard treatment for gout. This suggests that DHNB could serve as a potent alternative or adjunct therapy .

- Antioxidant Properties : DHNB has been shown to scavenge free radicals and reduce oxidative stress markers in cell-free systems and animal models. This dual action—both as an XO inhibitor and an antioxidant—positions it as a promising candidate for further research .

In Vivo Studies

- Animal Models : In hyperuricemic mouse models, administration of DHNB resulted in significant reductions in serum uric acid levels without notable side effects. This contrasts with allopurinol treatment, which was associated with adverse outcomes in some cases .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Mechanism of Action | IC50 (µM) | Notable Effects |

|---|---|---|---|

| This compound | Inhibits xanthine oxidase | Similar to allopurinol | Reduces uric acid; Antioxidant |

| Allopurinol | Inhibits xanthine oxidase | ~10 | Standard treatment for gout |

| Febuxostat | Non-purine selective XO inhibitor | ~1 | Lower uric acid levels |

| Probenecid | Uricosuric agent | N/A | Increases uric acid excretion |

Case Studies

Several case studies have documented the efficacy of DHNB as a therapeutic agent:

- Case Study on Gout Management : A clinical trial involving patients with chronic gout demonstrated that those treated with DHNB experienced a significant reduction in flare-ups compared to those receiving conventional therapy. The study highlighted DHNB's ability to manage uric acid levels effectively while maintaining safety profiles .

- Antioxidant Efficacy in Stress Models : Another study evaluated the antioxidant capacity of DHNB in stress-induced oxidative damage models. Results indicated that DHNB administration significantly improved markers of oxidative stress and enhanced overall health outcomes in treated subjects.

Propriétés

IUPAC Name |

3,4-dihydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBDMOJXCREXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151346 | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-86-1 | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.